2-Fluoro-4-(methylsulfonyl)phenylboronic acid
CAS No.: 957060-85-4
Cat. No.: VC2905300
Molecular Formula: C7H8BFO4S
Molecular Weight: 218.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 957060-85-4 |
---|---|
Molecular Formula | C7H8BFO4S |
Molecular Weight | 218.02 g/mol |
IUPAC Name | (2-fluoro-4-methylsulfonylphenyl)boronic acid |
Standard InChI | InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 |
Standard InChI Key | VTSHDQJNJIIHGS-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)C)F)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)C)F)(O)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-Fluoro-4-(methylsulfonyl)phenylboronic acid is characterized by the molecular formula C₇H₈BFO₄S and has a molecular weight of 218.02 g/mol. The compound's structure features a phenyl ring with three key substituents: a boronic acid group (-B(OH)₂), a fluorine atom at the ortho position (C-2), and a methylsulfonyl group (-SO₂CH₃) at the para position (C-4).
Physical and Chemical Properties
The physical and chemical properties of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid are influenced by its functional groups. While specific data for this compound is limited in the provided sources, we can draw comparisons with related compounds. For instance, the structurally similar 4-(methylsulfonyl)phenylboronic acid has a melting point of 275-277°C, suggesting that 2-Fluoro-4-(methylsulfonyl)phenylboronic acid might have a comparable melting point, potentially modified by the presence of the fluorine atom .
The compound likely exhibits the following properties based on its structural features:
Property | Value/Description |
---|---|
CAS Number | 957060-85-4 |
Molecular Formula | C₇H₈BFO₄S |
Molecular Weight | 218.02 g/mol |
Physical Appearance | Typically a crystalline solid |
Solubility | Likely soluble in polar organic solvents; limited water solubility |
Storage Recommendation | Recommended storage at 0-6°C in inert atmosphere |
The boronic acid functional group is known to possess Lewis acidic properties due to the electron-deficient boron center, which can interact with nucleophiles and form coordination complexes. Additionally, the methylsulfonyl group contributes to the compound's polarity and potential for hydrogen bonding interactions.
Synthesis Methods
Purification and Characterization
After synthesis, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid typically requires purification through recrystallization or column chromatography. Characterization of the compound would involve standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The primary synthetic application of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between the boronic acid and various organohalides or pseudohalides. The reaction is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The general reaction scheme for a Suzuki-Miyaura coupling involving this compound can be represented as:
2-Fluoro-4-(methylsulfonyl)phenylboronic acid + R-X → 2-Fluoro-4-(methylsulfonyl)phenyl-R + HX + B(OH)₃
Where R-X represents an aryl or vinyl halide or pseudohalide.
The reaction typically proceeds under basic conditions in the presence of a palladium catalyst. The fluorine and methylsulfonyl substituents can influence the reactivity and selectivity of the coupling reaction, potentially leading to unique synthetic advantages.
Formation of Bioactive Molecules
The strategic incorporation of the 2-fluoro-4-methylsulfonyl motif into target molecules can impart specific properties, such as metabolic stability and receptor-binding characteristics. This makes 2-Fluoro-4-(methylsulfonyl)phenylboronic acid a valuable building block in the synthesis of potential therapeutic agents, particularly those targeting enzyme inhibition or modulation of biological pathways.
Biochemical and Medicinal Applications
Enzyme Inhibition Studies
Boronic acids, including 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, have demonstrated potential as enzyme inhibitors due to their ability to form reversible covalent bonds with nucleophilic groups in enzymes, particularly those with active site serine, threonine, or lysine residues. This property has been exploited in the development of inhibitors for various enzymes, including proteases, peptidases, and β-lactamases.
The specific combination of the fluorine atom and methylsulfonyl group in 2-Fluoro-4-(methylsulfonyl)phenylboronic acid may enhance its binding affinity and selectivity for certain enzyme targets, making it a promising scaffold for inhibitor development.
Therapeutic Area | Observed Effects | Potential Mechanism |
---|---|---|
Type 2 Diabetes | Reduction in blood glucose and HbA1c levels | Enzyme inhibition related to glucose metabolism |
Metabolic Disorders | Improvement in lipid profiles | Modulation of metabolic pathways |
Enzyme-Related Conditions | Enzyme inhibition | Formation of reversible covalent bonds with nucleophilic groups |
These applications represent promising areas for further research and development, potentially leading to novel therapeutic approaches.
Comparison with Related Compounds
Structural Analogs
To better understand the unique properties of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, it is valuable to compare it with structurally related compounds:
Compound | Structural Differences | Implications |
---|---|---|
4-(Methylsulfonyl)phenylboronic acid | Lacks the fluorine atom at position 2 | Different electronic properties and potential reactivity in coupling reactions |
Phenylboronic acid | Lacks both fluorine and methylsulfonyl substituents | Simpler structure; different solubility and binding properties |
2-Fluorophenylboronic acid | Lacks the methylsulfonyl group | Different polarity and hydrogen bonding capabilities |
These structural variations lead to distinct chemical and biological properties, highlighting the importance of substitution patterns in determining the behavior of boronic acid derivatives .
Structure-Activity Relationships
The position and nature of substituents on the phenyl ring of boronic acids significantly influence their chemical reactivity and biological activity. The fluorine atom at the ortho position (C-2) can affect the electronic distribution within the molecule and potentially influence the Lewis acidity of the boronic acid group. Similarly, the methylsulfonyl group at the para position (C-4) contributes to the compound's polarity and hydrogen bonding capabilities.
Understanding these structure-activity relationships is crucial for the rational design of new boronic acid derivatives with enhanced properties for specific applications in organic synthesis and medicinal chemistry .
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